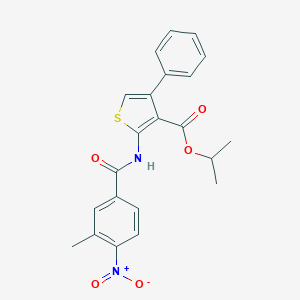
N-(3-chloro-4-methylphenyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro and methyl group on the phenyl ring and a methoxy group on the benzamide moiety
Preparation Methods
The synthesis of N-(3-chloro-4-methylphenyl)-4-methoxybenzamide typically involves the reaction of 3-chloro-4-methylaniline with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography to obtain this compound in high purity.
Chemical Reactions Analysis
N-(3-chloro-4-methylphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form substituted derivatives.
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-4-methoxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
N-(3-chloro-4-methylphenyl)-4-methoxybenzamide can be compared with other similar compounds, such as:
N-(3-chloro-4-methylphenyl)-4-nitrobenzamide: This compound has a nitro group instead of a methoxy group, which can significantly alter its chemical and biological properties.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound contains a thiazole ring and a fluorophenyl group, making it structurally different and potentially leading to different biological activities.
N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide: This compound has an additional nitrobenzamido group, which can affect its reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and methoxy groups, which can influence its chemical reactivity and biological activity in distinct ways.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-10-3-6-12(9-14(10)16)17-15(18)11-4-7-13(19-2)8-5-11/h3-9H,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOBUOFNOJLGNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(3-methoxybenzoyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B451275.png)

![Propan-2-yl 4-(biphenyl-4-yl)-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B451279.png)

![4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N'~1~-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B451283.png)
![N'-[3-({2-nitro-4-methylphenoxy}methyl)-4-methoxybenzylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B451285.png)

![Propyl 2-[(5-bromo-2-furoyl)amino]-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate](/img/structure/B451290.png)

![Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-5-[(2,4-dimethylanilino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B451293.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-4-fluorobenzohydrazide](/img/structure/B451294.png)

![3-iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B451297.png)
